4-fluoro-N-(2-methylquinolin-8-yl)benzamide
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Overview
Description
4-fluoro-N-(2-methylquinolin-8-yl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a fluorine atom at the 4-position of the benzamide moiety and a methyl group at the 2-position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-methylquinolin-8-yl)benzamide typically involves the reaction of 8-aminoquinoline with an appropriate acyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane under ice bath conditions to control the temperature. The resulting mixture is then stirred at room temperature for several hours, followed by quenching with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over sodium sulfate, and purified by column chromatography using a mixture of hexane and ethyl acetate as the eluent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process can be optimized using advanced chromatographic techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-methylquinolin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the quinoline ring.
Substitution: The fluorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-methylquinolin-8-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
4-fluoro-N-(2-methylquinolin-8-yl)benzamide can be compared with other similar compounds, such as:
4-cyano-2-fluoro-N-(2-methylquinolin-8-yl)benzamide: Similar structure but with a cyano group instead of a fluorine atom.
N-4-fluoro-pyrazol-5-yl-benzamide: Contains a pyrazole ring instead of a quinoline ring.
N-4-chloro-pyrazol-5-yl-benzamide: Similar to the previous compound but with a chlorine atom instead of a fluorine atom
These compounds share structural similarities but may exhibit different biological activities and properties, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C17H13FN2O |
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Molecular Weight |
280.30 g/mol |
IUPAC Name |
4-fluoro-N-(2-methylquinolin-8-yl)benzamide |
InChI |
InChI=1S/C17H13FN2O/c1-11-5-6-12-3-2-4-15(16(12)19-11)20-17(21)13-7-9-14(18)10-8-13/h2-10H,1H3,(H,20,21) |
InChI Key |
MHMHKBUXDFCRQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(C=C3)F)C=C1 |
Origin of Product |
United States |
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